molecular formula C19H18N2O2 B2884364 (2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 357198-61-9

(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B2884364
CAS RN: 357198-61-9
M. Wt: 306.365
InChI Key: FUAYYYGMYVQDRM-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H18N2O2 . The compound contains a cyano group (-CN), an ethylphenyl group, and a methoxyphenyl group attached to an acrylamide backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide”, the molecular weight is 306.36, and the molecular formula is C19H18N2O2 . Other properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

Research on acrylamide derivatives, including compounds similar to (2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide, has shown their efficacy as corrosion inhibitors. Specifically, a study explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. These compounds were found to be effective, showing significant corrosion inhibition through both chemical and electrochemical methods. The study utilized Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS) for compound verification and characterization, demonstrating that these acrylamide derivatives can be considered mixed-type inhibitors for copper corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Another area of interest is the mechanofluorochromic properties of acrylamide derivatives, which are important for developing materials with responsive optical properties. A study synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, including a compound similar to the one . These compounds showed distinct optical properties due to their specific face-to-face stacking mode. Such properties are critical for the development of new optical materials and sensors, indicating the versatility of acrylamide derivatives in material science (Qing‐bao Song et al., 2015).

Photoprotective Effect

The novel heterocyclic compound LQFM048, derived from acrylamide structures, was designed for photoprotection and evaluated for its photoprotective effects and acute oral systemic toxicity. This study demonstrates the potential of acrylamide derivatives in developing new sunscreen products with additional benefits such as antioxidant properties, highlighting their application in pharmaceutical and cosmetic industries (D. C. Vinhal et al., 2016).

Antiviral Bioactivities

Efforts in medicinal chemistry have led to the synthesis of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties, showcasing significant antiviral activities. Such studies underscore the therapeutic potential of acrylamide derivatives against viral diseases, contributing valuable insights into their role in drug development (Jia-qiang Yang et al., 2010).

properties

IUPAC Name

(E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-14-8-10-17(11-9-14)21-19(22)16(13-20)12-15-6-4-5-7-18(15)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYYYGMYVQDRM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide

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